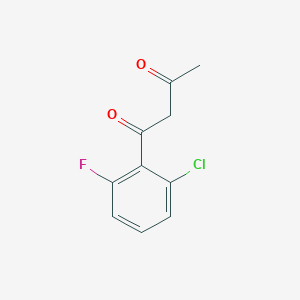

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, attached to a butane-1,3-dione backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzene.

Acylation Reaction: The key step involves the acylation of 2-chloro-6-fluorobenzene with butane-1,3-dione under Friedel-Crafts acylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the diketone to diols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Analgesic Properties

Research indicates that derivatives of butane-1,3-dione compounds exhibit significant antimicrobial and analgesic activities. For instance, a structurally similar compound, 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione, has been shown to possess these properties, suggesting potential therapeutic uses for 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione in treating infections and pain management .

Case Study: Toxicity and Behavioral Effects

A study investigated the acute toxicity of related compounds on laboratory mice. The observed effects included behavioral changes and physiological responses to various stimuli, which are critical for evaluating the safety profile of such compounds in medicinal applications .

Organic Synthesis

Building Block for Complex Molecules

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis. For instance, it can be used in the synthesis of pharmaceuticals or agrochemicals by introducing various substituents through electrophilic aromatic substitution reactions .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of substituted phenyl compounds with diketones under controlled conditions. Various methods have been documented to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency .

Analytical Applications

Spectroscopic Analysis

The compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques help elucidate the structure and confirm the purity of synthesized compounds. For example, NMR spectroscopy is particularly useful for determining the presence of specific functional groups and their environments within the molecule .

Environmental Chemistry

Potential Environmental Impact

As with many synthetic organic compounds, understanding the environmental impact is crucial. The stability and degradation pathways of this compound in various environmental conditions need to be assessed to predict its behavior in ecosystems. Research into similar compounds suggests that chlorinated derivatives may have persistent effects on biological systems .

Mecanismo De Acción

The mechanism by which 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione exerts its effects depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The presence of chloro and fluoro groups can enhance binding affinity and specificity.

Chemical Reactions: The diketone structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

- 1-(2-Chlorophenyl)butane-1,3-dione

- 1-(2-Fluorophenyl)butane-1,3-dione

- 1-(2-Bromo-6-fluorophenyl)butane-1,3-dione

Uniqueness: 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione is unique due to the simultaneous presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and specificity in various applications.

Actividad Biológica

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9ClO2

- Molecular Weight : 196.63 g/mol

- Structure : The compound features a chloro and a fluorine substituent on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL |

| Bacillus subtilis | 0.018 mg/mL |

These results suggest that the compound may inhibit the growth of these pathogens effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 5.57 ± 0.4 |

| HepG2 | 16.70 ± 1.3 |

These findings indicate that the compound exhibits stronger activity against HeLa cells compared to HepG2 cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes .

The mechanism of action for this compound is thought to involve interactions with specific molecular targets within the cells. It may inhibit certain enzymes or receptors critical for microbial growth and cancer cell proliferation. Further studies are needed to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The compound can be synthesized through various methods involving reactions with chloroacetic acid derivatives and subsequent purification processes.

- In Vivo Studies : Animal studies have demonstrated the compound's safety profile and its pharmacokinetics, showing promising results in terms of bioavailability and tissue distribution.

- Comparative Analysis : Structural analogs have shown varying degrees of activity, emphasizing the importance of specific substituents in enhancing biological efficacy .

Propiedades

IUPAC Name |

1-(2-chloro-6-fluorophenyl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIDGQVSKPBTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.